Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy-
Description
The compound "Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy-" features a benzamide core substituted with a 3-hydroxy group and a piperazine moiety bearing a 4-chlorophenyl substituent. The 3-hydroxy group may enhance solubility or hydrogen-bonding capacity compared to non-hydroxylated analogues.
Properties
CAS No. |
351459-64-8 |
|---|---|
Molecular Formula |
C19H22ClN3O2 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-hydroxybenzamide |
InChI |
InChI=1S/C19H22ClN3O2/c20-16-4-6-17(7-5-16)23-12-10-22(11-13-23)9-8-21-19(25)15-2-1-3-18(24)14-15/h1-7,14,24H,8-13H2,(H,21,25) |
InChI Key |
CBAPYGHFSHLTJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC(=CC=C2)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy- typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Coupling with Benzamide: The final step involves coupling the piperazine intermediate with benzamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures scalability and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, leading to the formation of amines.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures or halogenating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antipsychotic Activity : Research indicates that derivatives of this compound can act as selective dopamine D4 receptor ligands, which are crucial in the treatment of schizophrenia and other psychotic disorders. Modifications to the benzamide structure have been shown to enhance affinity and selectivity for D4 receptors, indicating potential for drug development targeting these pathways .
- Antidepressant Effects : Studies have suggested that compounds with similar structures may possess antidepressant properties by modulating serotonin and norepinephrine levels in the brain, potentially offering new avenues for treating depressive disorders .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various bacterial strains, making them candidates for developing new antibiotics. The presence of halogen substituents has been linked to enhanced antimicrobial efficacy .
Dopamine D4 Receptor Ligands
A study focused on structural modifications of Benzamide derivatives revealed that certain analogs exhibited high affinity for dopamine D4 receptors. These modifications included varying the alkyl chain and substituents on the aromatic ring, which significantly influenced binding affinity and selectivity . The findings suggest that these compounds could serve as lead candidates for antipsychotic drug development.
Antimicrobial Evaluation
Another investigation assessed the antimicrobial activity of benzamide derivatives against Gram-positive and Gram-negative bacteria. The study highlighted several compounds that showed promising results, with minimum inhibitory concentrations (MIC) indicating strong antibacterial properties . This research underlines the potential for these compounds in treating bacterial infections.
Neuroprotective Effects
Research has also explored the neuroprotective effects of related benzamide compounds in models of neurodegenerative diseases. These studies suggest that such compounds may inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and offering therapeutic benefits in conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy- involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to various physiological effects, depending on the receptor type and the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Piperazine-Containing Analogues
Benzeneacetamide, 4-chloro-N-[2-[4-[2-(4-chlorophenyl)acetyl]-1-piperazinyl]ethyl]- (CAS 548438-13-7)
- Structure : Contains a piperazine ring linked to a 4-chlorophenylacetyl group and a second 4-chlorophenyl moiety on the benzeneacetamide core.
- Features dual 4-chlorophenyl groups, which may enhance lipophilicity (predicted logP: ~4.5) compared to the target compound.
- SAR Insight : The absence of a hydroxyl group could limit aqueous solubility but improve blood-brain barrier penetration, suggesting divergent therapeutic applications .
ABT-263 (Navitoclax)
- Structure : A complex benzamide with a piperazinyl group linked to a 4-chlorophenyl moiety, trifluoromethyl sulfonyl, and morpholinyl substituents.
- Key Differences :
- Additional functional groups (e.g., trifluoromethyl sulfonyl) confer specificity as a BCL-2 inhibitor for oncology applications.
- The morpholinyl and sulfonyl groups increase molecular weight (MW: ~975 g/mol) and complexity compared to the target compound (MW: ~400 g/mol).
- SAR Insight : The target compound’s simpler structure may prioritize CNS activity over anticancer mechanisms .
Benzo[b][1,4]oxazin-3(4H)-One Analogues (Compounds 22a-i)
- Structure: Derivatives feature a bicyclic benzooxazinone scaffold with variable phenyl substituents (e.g., 3-chloro, 4-methoxy) on the piperazine-carboxamide group.
- Substitutions like 3-chlorophenyl (22a) vs. 4-chlorophenyl in the target compound may alter receptor selectivity. For example, 4-chlorophenyl is associated with dopamine D2/D3 receptor antagonism, whereas 3-substituted phenyl groups may favor 5-HT2A interactions.
- SAR Insight : The target compound’s 3-hydroxy group could mitigate the lipophilicity imparted by the 4-chlorophenyl group, balancing CNS penetration and solubility .
Fluorinated Benzamide Derivatives (e.g., Compound 13a)
- Structure : Fluorinated benzamides with morpholinyl and indolyl substituents.
- The morpholinyl group introduces a polar tertiary amine, contrasting with the target compound’s hydroxy group.
- SAR Insight : While fluorine improves pharmacokinetics, the target compound’s hydroxy group may offer unique hydrogen-bonding interactions absent in fluorinated analogues .
Pyrazolyl and Amino-Substituted Benzamides
- Example: 4-Amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide
- Structure: Features a pyrazolyl group and an amino substitution on the benzamide core.
- Lacks the piperazine linkage critical for dopamine receptor interactions.
- SAR Insight : Substitutions on the benzamide core dramatically redirect biological activity, underscoring the target compound’s specificity for piperazine-associated pathways .
Biological Activity
Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy- is a compound that has garnered attention for its significant biological activities, particularly in pharmacology. This article delves into its biological activity, including receptor interactions, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a benzamide structure with a hydroxyl group at the 3-position, a piperazine ring , and a chlorophenyl group . The molecular formula is . The presence of these functional groups contributes to its unique chemical properties and biological activities.
Receptor Interactions
Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy- exhibits significant interaction with dopamine receptors. Notably:
- Dopamine D4 Receptor Affinity : The compound shows high affinity for the dopamine D4 receptor with an IC50 value of 0.057 nM , indicating strong selectivity over other subtypes such as D2 and serotonin 5-HT1A receptors . This suggests potential applications in treating disorders related to dopamine dysregulation, such as schizophrenia.
Therapeutic Potential
Due to its selectivity for the D4 receptor, this compound may serve as a lead for developing antipsychotic medications or treatments for mood disorders. Its unique structure allows for further modifications to enhance efficacy or reduce side effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy-, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-methoxy- | Contains methoxy instead of hydroxyl | Higher lipophilicity | Moderate affinity for dopamine receptors |
| Benzamide, N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-hydroxy- | Longer alkyl chain | Increased hydrophilicity | Potentially broader receptor activity |
| 3-Methoxybenzamide | Simple structure | Lacks piperazine ring | Selective for dopamine D4 receptor but less potent |
This table highlights that Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy- stands out due to its specific receptor selectivity and the presence of both piperazine and chlorophenyl moieties .
Case Studies and Research Findings
Several studies have explored the biological activity of benzamide derivatives. For instance:
- A study reported the synthesis of various benzamides and their biological activities, emphasizing their potential as antimicrobial agents and enzyme inhibitors .
- Another research highlighted the compound's role in inhibiting certain kinases, suggesting its applicability in cancer therapy .
These findings reinforce the pharmacological significance of benzamides and their derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
